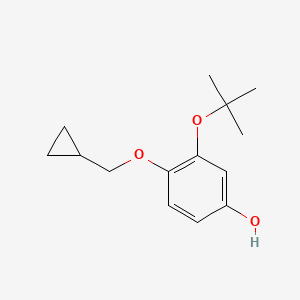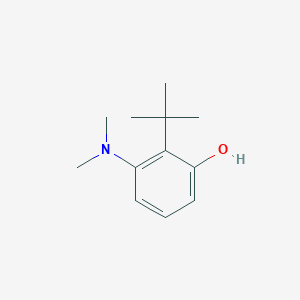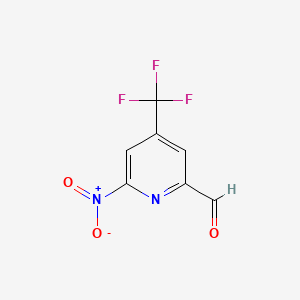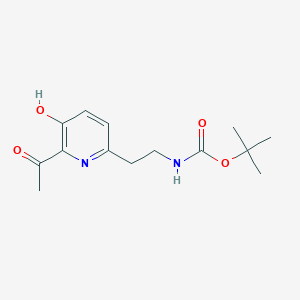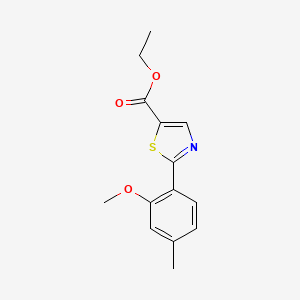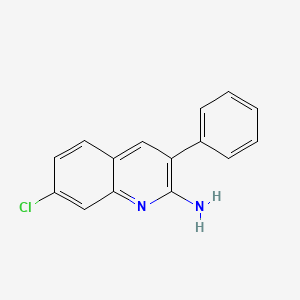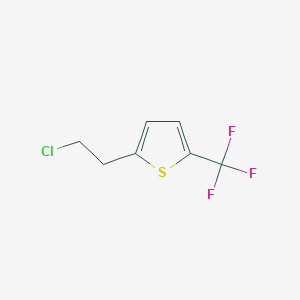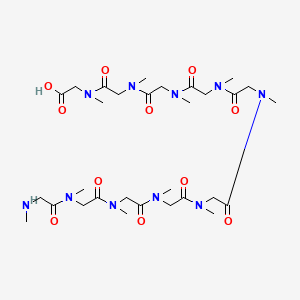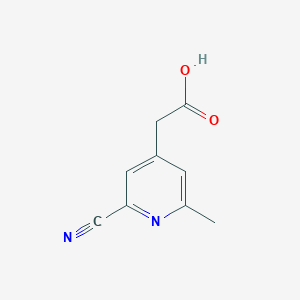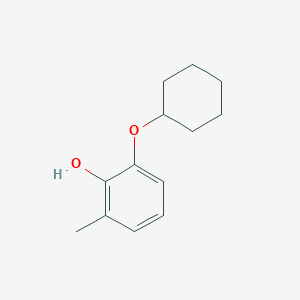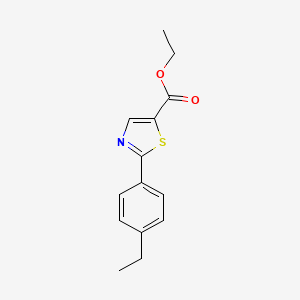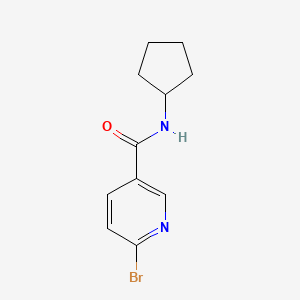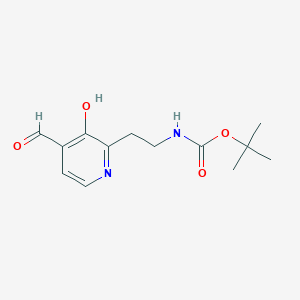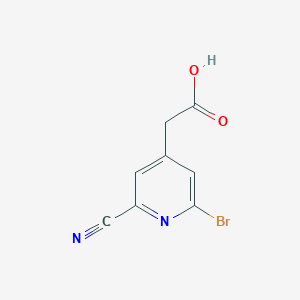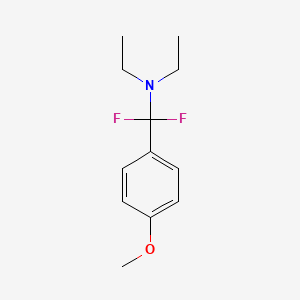
N,N-Diethyl-alpha,alpha-difluoro-4-methoxy-benzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a difluoromethyl group attached to a 4-methoxyphenyl ring, which is further connected to an ethylethanamine moiety. The presence of fluorine atoms in the structure often imparts distinct chemical and biological properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine typically involves multiple steps, starting from readily available precursorsFor instance, potassium 2,2-difluoro-2-arylacetates can be used as starting materials, which undergo photoinitiated decarboxylative C3-difluoroarylmethylation in the presence of visible light and water . This reaction generates the desired difluoromethylated product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing hazardous reagents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H17F2NO |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H17F2NO/c1-4-15(5-2)12(13,14)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
OZVGZQVNZWDWON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C1=CC=C(C=C1)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


